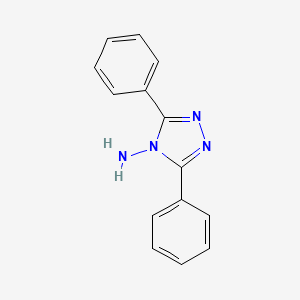

3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,5-diphenyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-18-13(11-7-3-1-4-8-11)16-17-14(18)12-9-5-2-6-10-12/h1-10H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZAXBYJPXKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282011 | |

| Record name | 3,5-Diphenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3049-45-4 | |

| Record name | 3049-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diphenyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, targeting researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amine group at position 4. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3,5-diphenyl-1,2,4-triazol-4-amine[1] |

| CAS Number | 3049-45-4[1][2] |

| Molecular Formula | C₁₄H₁₂N₄[1] |

| Molecular Weight | 236.27 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3[1] |

| InChI Key | DAZAXBYJPXKJJL-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 236.27 g/mol | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 236.106196400 Da | PubChem[1] |

| Topological Polar Surface Area | 56.7 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are available on spectral databases such as SpectraBase. The expected spectral characteristics, based on data from its derivatives, are summarized below.

Table 3: Expected Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and a signal for the amine (NH₂) protons. |

| ¹³C NMR | Signals for the carbon atoms of the phenyl rings and the triazole ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the triazole ring, and C=C stretching of the aromatic rings.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 236.27). |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for synthesizing the 4-amino-1,2,4-triazole core and its derivatives. A common approach involves the cyclization of hydrazides.

References

3,5-Diphenyl-4H-1,2,4-triazol-4-amine physical and chemical properties

An In-depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 3049-45-4). The document details its structural and computed properties, spectroscopic data, and experimental protocols for its synthesis and characterization. Furthermore, it touches upon the biological activities of its derivatives, offering a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a heterocyclic organic compound featuring a triazole ring substituted with two phenyl groups and an amine group. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₄ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| CAS Number | 3049-45-4 | [2][3] |

| IUPAC Name | This compound | [1] |

| Melting Point | Varies with derivative, e.g., 216-217°C for the 2,4-dichlorobenzylamino derivative. | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Computed and Spectroscopic Data

Computational analysis and spectroscopic methods are essential for the characterization of this compound and its derivatives.

Computed Properties

| Descriptor | Value |

| Exact Mass | 236.106196400 Da |

| Topological Polar Surface Area | 56.7 Ų |

| Heavy Atom Count | 18 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Source: PubChem CID 229821[1]

Spectroscopic Data Summary

Spectroscopic data is critical for structural elucidation. The following table summarizes typical spectral characteristics for derivatives of this compound, as data for the parent compound is not explicitly detailed in the provided results.

| Technique | Key Observations (for derivatives) |

| FT-IR (KBr, cm⁻¹) | ~3317 (N-H stretch), ~3034 (aromatic C-H stretch), ~1600 (C=N stretch), ~1587 (C=C stretch).[4] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 6.5-8.0 ppm. The NH proton of an amino derivative appears as a triplet around 5.9-7.25 ppm. Methylene protons (CH₂) adjacent to the amine group appear as a doublet around 3.9 ppm.[4] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Triazole carbons (C3 and C5) resonate around 153 ppm. Aromatic carbons show signals between 113-135 ppm.[4] |

| Mass Spectrometry (LC-MS/MS) | The molecular ion peak (M⁺) is typically observed. For example, the 2,4-dichlorobenzylamino derivative shows a molecular ion at m/z 395.[4] |

| UV-Vis (nm) | Absorption maxima are generally observed around 258-259 nm.[4] |

Experimental Protocols

General Synthesis of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

The synthesis of derivatives often starts from 4-amino-3,5-diphenyl-4H-1,2,4-triazole, which is then reacted with various aldehydes or ketones.

Methodology:

-

Starting Material Preparation: 4-amino-3,5-diphenyl-4H-1,2,4-triazole is synthesized using established literature methods.

-

Condensation Reaction: The starting triazole (1 equivalent) is dissolved in a suitable solvent such as ethanol.

-

Addition of Carbonyl Compound: A selected aldehyde or ketone (1 equivalent) is added to the solution.

-

Catalysis: A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

-

Reaction and Monitoring: The mixture is typically refluxed for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid is filtered, washed with a cold solvent, and then purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.[4][5]

Caption: General workflow for the synthesis of 3,5-Diphenyl-4H-1,2,4-triazole derivatives.

Standard Characterization Workflow

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.

Methodology:

-

Melting Point: Determined using a standard melting point apparatus.

-

FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. Samples are scanned over a range of 4000-400 cm⁻¹.[6]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as the internal standard.[6]

-

Mass Spectrometry: Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compound.[6]

-

Elemental Analysis: Performed to determine the percentage composition of C, H, and N, which is then compared with calculated values.[6]

Biological Activity

Derivatives of 1,2,4-triazoles are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[5][7][8]

Antitumor Screening

Certain derivatives of 3,5-diphenyl-4H-1,2,4-triazole have been evaluated for their potential as anticancer agents. For instance, various N-substituted derivatives were screened by the National Cancer Institute (NIH) against a panel of human tumor cell lines.

Experimental Workflow: The compounds were tested for their ability to inhibit the growth of three human tumor cell lines:

-

MCF7: Breast cancer

-

NCI-H460: Non-small cell lung cancer

-

SF-268: Central Nervous System (CNS) cancer

While the screened compounds in one study showed low antiproliferative activity, the triazole scaffold remains a point of interest for developing new therapeutic agents.[4]

Caption: Workflow for in-vitro screening of compounds against human cancer cell lines.

References

- 1. This compound | C14H12N4 | CID 229821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3049-45-4 [chemicalbook.com]

- 3. 3049-45-4|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

An In-Depth Technical Guide to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenyl-4H-1,2,4-triazol-4-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental protocols and quantitative data to support further research and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its chemical structure consists of a central 1,2,4-triazole ring substituted with two phenyl groups at positions 3 and 5, and an amino group at position 4.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₄H₁₂N₄ | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| CAS Number | 3049-45-4 | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocol: Synthesis of this compound

The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles has been described in the literature, with a common method involving the reaction of nitriles with hydrazine salts. The following protocol is based on established methods for the synthesis of related compounds.

Materials:

-

Benzonitrile

-

Hydrazine hydrate

-

Hydrazine dihydrochloride or sulfate

-

Diethylene glycol

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine benzonitrile and an equimolar amount of hydrazine dihydrochloride or sulfate.

-

Add an excess of hydrazine hydrate to the mixture.

-

Add diethylene glycol as a high-boiling solvent.

-

Flush the reaction vessel with nitrogen gas to create an inert atmosphere.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity should be assessed by elemental analysis.

Biological Activities and Quantitative Data

While extensive biological data for this compound is limited, studies on its derivatives have revealed a range of biological activities. It is important to note that the activity of the parent compound may differ from its derivatives.

Antitumor Activity

Derivatives of this compound have been investigated for their antitumor properties. In a study by Bekircan et al. (2005), a series of 4-arylidenamino and 4-arylmethylamino derivatives were synthesized and screened against three human tumor cell lines: breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The study reported that the tested derivatives exhibited low antiproliferative activity.

| Cell Line | Compound Type | Reported Activity | Reference |

| MCF7 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |

| NCI-H460 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |

| SF-268 | 4-Arylidenamino & 4-Arylmethylamino derivatives | Low antiproliferative activity | [1] |

Antimicrobial Activity

Enzyme Inhibition

Derivatives of 3,5-diphenyl-1,2,4-triazole have been explored as enzyme inhibitors. One study focused on the design and synthesis of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivatives bearing a 3,5-diphenyl-1,2,4-triazole moiety as inhibitors of human monoamine oxidase B (hMAO-B). Several of these derivatives displayed potent and selective hMAO-B inhibitory activity with IC₅₀ values in the low micromolar range.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related 1,2,4-triazole derivatives, several potential mechanisms can be hypothesized.

Apoptosis Induction

Some 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been shown to induce apoptosis in lung cancer cells. This process is often mediated by the upregulation of pro-apoptotic proteins such as BAX and the activation of caspases and PARP.

Enzyme Inhibition

As mentioned, derivatives of this compound have shown inhibitory activity against hMAO-B. MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the biological evaluation of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 1 : 2 : 4-Triazoles. Part I. A synthesis of 3 : 5-disubstituted 1 : 2 : 4-triazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Section 1: 3,5-Diphenyl-4H-1,2,4-triazol-4-amine (CAS No. 3049-45-4)

An in-depth analysis of the scientific literature reveals a notable discrepancy regarding the compound associated with CAS number 3049-45-4. While several chemical suppliers link this number to 3,5-Diphenyl-4H-1,2,4-triazol-4-amine , numerous metabolic and biochemical resources associate similar structural queries with 3-Methyl-2-oxovaleric acid , a critical metabolite in branched-chain amino acid metabolism. To ensure a comprehensive and accurate technical guide for researchers, scientists, and drug development professionals, this document provides a detailed overview of both compounds in separate, dedicated sections.

This compound is a heterocyclic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Core Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₄ |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | This compound |

| Physical Description | Solid |

| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(N2N)C3=CC=CC=C3 |

Experimental Protocols

1.2.1 Synthesis of this compound

The synthesis of 4-amino-1,2,4-triazole derivatives can be achieved through various methods. A representative protocol for a related compound involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate. The synthesis of the title compound can be adapted from established procedures for similar 1,2,4-triazoles.

Experimental Workflow: Synthesis of 4-Amino-1,2,4-triazole Derivatives

Caption: Synthetic pathway for 4-amino-1,2,4-triazole derivatives.

1.2.2 Biological Activity Screening

Derivatives of 1,2,4-triazoles have been evaluated for a variety of biological activities, including antimicrobial and anticancer properties. A general protocol for in vitro screening is described below.

Experimental Protocol: In Vitro Anticancer Activity Screening

-

Cell Culture: Human tumor cell lines (e.g., MCF7 for breast cancer, NCI-H460 for non-small cell lung cancer, and SF-268 for CNS cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The synthesized triazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Cell Viability Assay:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds.

-

After a specified incubation period (e.g., 48-72 hours), a cell viability reagent (such as MTT or resazurin) is added.

-

The absorbance or fluorescence is measured using a microplate reader to determine the percentage of viable cells relative to untreated controls.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic potential of the compounds.

Signaling Pathways and Logical Relationships

The biological activity of 1,2,4-triazole derivatives can stem from their interaction with various cellular pathways. For instance, some triazoles are known to inhibit specific enzymes.

Logical Relationship: Enzyme Inhibition by Triazole Derivatives

Caption: Inhibition of a target enzyme by a triazole derivative.

Section 2: 3-Methyl-2-oxovaleric Acid

3-Methyl-2-oxovaleric acid is a branched-chain alpha-keto acid that is an intermediate in the metabolic pathway of the essential amino acid isoleucine. Elevated levels of this compound are a key diagnostic marker for the inborn error of metabolism known as Maple Syrup Urine Disease (MSUD).

Core Properties

The key chemical and physical properties of 3-Methyl-2-oxovaleric acid are detailed below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| IUPAC Name | 3-methyl-2-oxopentanoic acid |

| Synonyms | α-Keto-β-methylvaleric acid, KMV |

| Physical Description | White crystalline powder[1] |

| Solubility | Soluble in water and ethanol[1] |

Experimental Protocols

2.2.1 Quantification of 3-Methyl-2-oxovaleric Acid in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of organic acids in urine.

Experimental Protocol: GC-MS Analysis of Urinary 3-Methyl-2-oxovaleric Acid [2]

-

Sample Preparation:

-

A urine sample is thawed and an internal standard is added.

-

The sample is acidified, and the organic acids are extracted using an organic solvent like ethyl acetate.

-

-

Derivatization:

-

The extracted sample is dried under a stream of nitrogen.

-

The keto groups are protected by methoximation.

-

The carboxyl and hydroxyl groups are derivatized to their trimethylsilyl (TMS) esters to increase volatility.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Separation is achieved on a capillary column.

-

The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.

-

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS analysis of urinary organic acids.

2.2.2 Quantification of 3-Methyl-2-oxovaleric Acid in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 3-Methyl-2-oxovaleric acid in plasma.[3]

Experimental Protocol: LC-MS/MS Analysis of Plasma 3-Methyl-2-oxovaleric Acid [3]

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

A stable isotope-labeled internal standard is added.

-

Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and centrifuged, and the supernatant is collected.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into the LC-MS/MS system.

-

Chromatographic separation is performed on a C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the analyte and the internal standard.

-

Signaling Pathways

3-Methyl-2-oxovaleric acid is an integral part of the branched-chain amino acid (BCAA) metabolic pathway.

Signaling Pathway: Branched-Chain Amino Acid Metabolism

Caption: The role of 3-Methyl-2-oxovaleric acid in isoleucine metabolism.

References

An In-depth Technical Guide to the Synthesis of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the core synthetic route, including experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, this compound, serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases and other derivatives with potential therapeutic applications. This guide focuses on a reliable and well-documented synthetic route commencing from readily available starting materials.

Core Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, ethyl benzimidate, from benzonitrile. The second step involves the condensation and subsequent cyclization of ethyl benzimidate with benzoylhydrazine.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Ethyl Benzimidate

Ethyl benzimidate is typically prepared via the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst, usually hydrogen chloride gas.

Materials:

-

Benzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

Procedure:

-

A solution of benzonitrile in anhydrous ethanol is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is allowed to stand at a low temperature (typically 0-5 °C) for an extended period (e.g., 24-48 hours) until the formation of a crystalline precipitate of ethyl benzimidate hydrochloride is complete.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

-

The free base, ethyl benzimidate, can be obtained by treating the hydrochloride salt with a base, followed by extraction.

Synthesis of this compound

The final product is synthesized through the condensation of ethyl benzimidate with benzoylhydrazine, followed by thermal cyclization of the resulting intermediate.

Materials:

-

Ethyl Benzimidate (or its hydrochloride salt)

-

Benzoylhydrazine

-

A suitable high-boiling solvent (e.g., pyridine, N,N-dimethylformamide)

Procedure:

-

Equimolar amounts of ethyl benzimidate (or its hydrochloride salt) and benzoylhydrazine are dissolved in a suitable high-boiling solvent.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The cooled solution is poured into ice-water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to afford pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound and its key intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl Benzimidate Hydrochloride | C₉H₁₂ClNO | 185.65 | 85-95 | ~125 (dec.) |

| Benzoylhydrazine | C₇H₈N₂O | 136.15 | - | 112-114 |

| This compound | C₁₄H₁₂N₄ | 236.27 | 70-85 | 298-300 |

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆, δ ppm): 5.95 (s, 2H, NH₂), 7.40-7.60 (m, 6H, Ar-H), 7.90-8.10 (m, 4H, Ar-H).

-

¹³C NMR (DMSO-d₆, δ ppm): 155.0 (C3 & C5 of triazole), 127.5, 128.8, 129.5, 131.0 (aromatic carbons).

-

IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1610 (C=N stretching), 1580, 1500 (aromatic C=C stretching).

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Caption: Logical workflow of the synthesis and characterization process.

Conclusion

This technical guide outlines a clear and reproducible synthetic pathway for this compound. The provided experimental protocols and data are intended to assist researchers and professionals in the efficient laboratory-scale production of this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount during the execution of these synthetic steps.

The Pharmacological Potential of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to the molecules that contain it. Among the myriad of triazole-based compounds, derivatives of 3,5-diphenyl-4H-1,2,4-triazol-4-amine have emerged as a particularly promising class of therapeutic agents. These compounds have demonstrated a diverse range of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7d) | HeLa | IC50 | < 12 µM | [1] |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative (7e) | HeLa | IC50 | < 12 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | MCF-7 | IC50 | 6.43 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | HeLa | IC50 | 5.6 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10a) | A549 | IC50 | 21.1 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | MCF-7 | IC50 | 10.2 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | HeLa | IC50 | 9.8 µM | [1] |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative (10d) | A549 | IC50 | 16.5 µM | [1] |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS) | % Growth Inhibition | 38.94% | [2] |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | UO-31 (Renal) | % Growth Inhibition | 30.14% | [2] |

| 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazole derivatives | MCF7, NCI-H460, SF-268 | Antiproliferative Activity | Low | [3] |

Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives

| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl) | E. coli, B. subtilis, P. aeruginosa, P. fluorescens | MIC | 5 | [4] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | S. aureus | MIC | 16 | [5] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4c) | B. subtilis | MIC | 20 | [5] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | E. coli | MIC | 25 | [5] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | S. typhi | MIC | 31 | [5] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | C. albicans | MIC | 24 | [5] |

| 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (4e) | A. niger | MIC | 32 | [5] |

| 5-amino-1,2,4-triazole derivative (9) | C. albicans | MIC | 4-32 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine analogue (13a) | C. albicans | MIC | 4-32 | [6] |

| 1,2,4-triazolo[1,5-a]pyrimidine analogue (13b) | C. albicans | MIC | 4-32 | [6] |

Table 3: Anticonvulsant Activity of 1,2,4-Triazole Derivatives

| Compound | Animal Model | Test | Activity Metric | Value (mg/kg) | Reference |

| 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one (4n) | Mice | MES | ED50 | 25.5 | [7] |

| 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) | Mice | MES | ED50 | Varies with time (e.g., peak effect at 15 min) | [8] |

| 5-[(3-fluorophenyl)ethyl]-4-(n-hexyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPF-34) | Mice | MES | ED50 | Varies with time | [9] |

| 4-amino-4H-1,2,4-triazole derivative (3b) | Rats | MES | % Protection | High | [10] |

| 4-amino-4H-1,2,4-triazole derivative (5d) | Rats | MES | % Protection | High | [10] |

Table 4: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

| Compound | Animal Model | Test | Activity Metric | Value (% inhibition) | Reference |

| 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13f) | Wistar Rats | Carrageenan-induced paw edema | High | Not specified | [11] |

| 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrid (13g) | Wistar Rats | Carrageenan-induced paw edema | High | Not specified | [11] |

| 5′-Amino-3,3-dimethyl-5-oxo-N-(4-sulfamoylphenyl)-1′H-spiro[cyclo-pentane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (1) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 96.31% | [13] |

| 5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cyclohexane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (2) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 72.08% | [13] |

| 5′-Amino-N-(4-sulfamoylphenyl)-1′H-spiro[cycloheptane-1,7′-[5][12]triazolo[1,5-a][1][3]triazine]-2′-carboxamide (3) | Wistar Rats | Carrageenan-induced paw edema | Max. Inhibition at 4h (200 mg/kg) | 99.69% | [13] |

| Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (10b) | Rats | Carrageenan-induced paw edema | Max. Inhibition at 3h (20 mg/kg) | 57.5% | [14] |

| Novel 1,3,4-Oxadiazole Derivative of Pyrrolo[3,4-d]Pyridazinone (13b) | Rats | Carrageenan-induced paw edema | Max. Inhibition at 3h (20 mg/kg) | 62.3% | [14] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours at 37°C.[15]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) and incubated for a further 24-48 hours.[15]

-

MTT Addition: After the incubation period, 5 mg/mL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[15]

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum (e.g., 10^5 CFU/mL).[5]

-

Serial Dilution: The test compounds are serially diluted in the growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).[5]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation: Adult male mice or rats are used for the experiment.[8][16]

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses and at specific pretreatment times (e.g., 15, 30, 60, 120 min) before the electroshock.[8][9]

-

Electroshock Induction: A high-frequency electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 s) is applied through ear-clip electrodes.[16]

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension (HLTE) phase of the seizure.

-

Data Analysis: The percentage of animals protected from HLTE is recorded for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using statistical methods like the log-probit method.[8]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Preparation: Wistar rats are typically used for this assay.[11][13]

-

Compound Administration: The test compounds are administered orally or intraperitoneally at specified doses.

-

Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[14]

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group compared to the control group (which receives only carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Caption: General synthetic workflow for this compound derivatives.

Caption: Workflow for the biological evaluation of novel triazole derivatives.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticonvulsant and neurotoxic effects of a novel 1,2,4-triazole-3-thione derivative (TPF-34) and its isobolographic interaction profile with classical antiepileptic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Evaluation of anticonvulsant effect of two novels 4-[1-(4-fluorobenzyl)- 5-imidazolyl] dihydropyridine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of 1,2,4-Triazoles: A Technical Guide for Drug Discovery

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of 1,2,4-Triazole Compounds for Researchers and Drug Development Professionals.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and its dipole character, have made it a cornerstone in the development of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of 1,2,4-triazole compounds, with a focus on their synthesis, mechanisms of action, and quantitative biological data. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Diverse Therapeutic Applications of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as valuable leads for drug discovery in various disease areas.[1][2][3]

Antifungal Activity

The most prominent and clinically successful application of 1,2,4-triazoles is in the treatment of fungal infections.[1] Marketed antifungal drugs such as fluconazole, itraconazole, and voriconazole all feature the 1,2,4-triazole core.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]

Anticancer Activity

A growing body of evidence supports the potential of 1,2,4-triazole derivatives as anticancer agents.[2][6][7] Their multifaceted mechanisms of action include:

-

Kinase Inhibition: Targeting key kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

-

Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

-

Topoisomerase Inhibition: Interfering with DNA replication and repair in rapidly dividing cancer cells.[4]

-

Aromatase Inhibition: Blocking the synthesis of estrogen, a key driver in certain types of breast cancer.[4]

Other Therapeutic Areas

Beyond their antifungal and anticancer properties, 1,2,4-triazole compounds have shown promise in a variety of other therapeutic areas, including:

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various 1,2,4-triazole derivatives from cited literature.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Bis-1,2,4-triazole with 3,4-dichlorobenzyl group | B. proteus | 0.5 | [1] |

| 1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39c | E. coli | 3.125 | [1] |

| 1,2,4-Triazolo[3,4-b][1][3][10]thiadiazine 39h | P. aeruginosa | 3.125 | [1] |

| Schiff bases 46-47 | S. aureus | 3.125 | [1] |

| Schiff bases 46a, 47d | C. albicans | 3.125 | [1] |

| Various Thiosemicarbazide-derived triazoles | Various bacteria | 3.12-25 | [10] |

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound T2 | HCT116 | 3.84 | [2] |

| Compound T7 | HCT116 | 3.25 | [2] |

| Schiff base [II] | MCF-7 | 206.1 | |

| VH02 (VEGFR-2 inhibitor) | VEGFR-2 | 0.56 | [11] |

| Bis([1][2]triazolo)[4,3-a:3',4'-c]quinoxaline 23j | VEGFR-2 | 0.0037 | [9] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,2,4-triazole compounds are mediated through their interaction with various cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 1,2,4-triazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

Caption: VEGFR-2 Signaling Pathway and Inhibition by 1,2,4-Triazoles.

Tubulin Polymerization and Depolymerization Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. 1,2,4-triazole derivatives can interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.

Caption: Inhibition of Tubulin Polymerization by 1,2,4-Triazole Compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and for a fundamental biological assay.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile precursors for a wide range of biologically active compounds.

Materials:

-

Substituted benzoic acid

-

Thiocarbohydrazide

-

Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Synthesis of the Acid Hydrazide: Reflux a mixture of the substituted benzoic acid and an excess of hydrazine hydrate in ethanol for 4-6 hours. After cooling, the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

-

Synthesis of Potassium Dithiocarbazinate: To a stirred solution of the acid hydrazide in absolute ethanol, add carbon disulfide. Then, add a solution of potassium hydroxide in absolute ethanol dropwise while maintaining the temperature below 30°C. Continue stirring for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with ether, and dried.

-

Cyclization to 4-Amino-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium dithiocarbazinate and an excess of hydrazine hydrate in water for 4-6 hours. The evolution of hydrogen sulfide gas indicates the progress of the reaction. After cooling, the reaction mixture is diluted with cold water and acidified with concentrated HCl to a pH of 5-6. The precipitated 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is filtered, washed thoroughly with water, and recrystallized from ethanol.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

1,2,4-triazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Experimental Workflow:

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic methodologies, make it an attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of the therapeutic potential of 1,2,4-triazole compounds, with a focus on their applications in antifungal and anticancer therapy. The detailed experimental protocols and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of 1,2,4-triazole-based drugs. Further exploration of structure-activity relationships and the investigation of novel molecular targets will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. youtube.com [youtube.com]

The Discovery and History of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, synthesis, and potential mechanisms of action of the heterocyclic compound 3,5-Diphenyl-4H-1,2,4-triazol-4-amine. This document is intended for an audience with a technical background in chemistry and pharmacology.

Discovery and Historical Context

The journey of this compound is rooted in the foundational work on the synthesis of 1,2,4-triazole rings. The key historical milestone is the Pellizzari reaction , first reported by Italian chemist Guido Pellizzari in 1911.[1] This reaction involves the condensation of an amide with an acylhydrazide to form a 1,2,4-triazole. While Pellizzari's original publication in Gazzetta Chimica Italiana laid the groundwork for the synthesis of this class of compounds, the specific first synthesis of the 4-amino-3,5-diphenyl variant is not explicitly detailed in readily available literature, though its synthesis is a direct application of this classic reaction.

Over the decades, the 1,2,4-triazole scaffold has garnered significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2] Research has demonstrated that derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. This has led to the synthesis and evaluation of a vast library of 1,2,4-triazole derivatives, including those based on the this compound core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3049-45-4 | PubChem |

| Molecular Formula | C₁₄H₁₂N₄ | PubChem |

| Molecular Weight | 236.27 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 289 °C (for a derivative) | [3] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles is based on the reaction of hydrazine hydrate with two equivalents of a carboxylic acid or its derivative, or by the cyclization of N,N'-diacylhydrazines. A general experimental protocol for the synthesis of a 4-amino-1,2,4-triazole derivative is provided below, adapted from procedures for related compounds.

General Synthesis of 4-Amino-1,2,4-triazole Derivatives

This protocol describes the synthesis of a Schiff base derivative from 4-amino-1,2,4-triazole, which is a common precursor.

Materials:

-

2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine

-

4-Amino-1,2,4-triazole

-

Glacial acetic acid

-

Ethanol

-

Chloroform

-

Silica gel for column chromatography

Procedure: [3]

-

Dissolve 0.22 g of 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 0.47 g of 4-amino-1,2,4-triazole in 10 mL of glacial acetic acid in a four-necked flask.

-

Heat the reaction mixture to 118°C and reflux for 4 hours.

-

After the reaction is complete, filter the light yellow solution and precipitate the product on ice.

-

Dry the crude product in a vacuum to obtain a white powder.

-

Wash the crude product with ethanol and then chloroform.

-

Purify the product by silica gel column chromatography.

-

Dry the purified white powder to obtain the final product.

Synthesis Workflow

Spectroscopic and Analytical Data

The following table summarizes typical spectroscopic data for 4-amino-1,2,4-triazole derivatives. Note that specific peak values will vary depending on the exact substitution pattern.

| Data Type | Typical Values and Observations | Reference |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The NH₂ protons often appear as a broad singlet. | [4][5] |

| ¹³C NMR | Aromatic carbons appear in the range of 110-150 ppm. The triazole ring carbons are typically found between 140-160 ppm. | [4][5] |

| IR (cm⁻¹) | N-H stretching vibrations are observed around 3100-3300 cm⁻¹. C=N stretching of the triazole ring is typically seen around 1600-1650 cm⁻¹. Aromatic C-H stretching is usually found around 3000-3100 cm⁻¹. | [5][6] |

| Mass Spec. | The molecular ion peak (M+) is expected, along with characteristic fragmentation patterns of the phenyl and triazole rings. | [6] |

Biological Activity and Potential Mechanisms of Action

While specific biological data for the parent this compound is limited in the public domain, numerous studies on its derivatives point towards potential therapeutic applications, particularly in oncology and neuroprotection. Two promising signaling pathways have been identified for 1,2,4-triazole derivatives.

Nrf2 Signaling Pathway Activation

Several studies have shown that 1,2,4-triazole derivatives can act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Certain 1,2,4-triazole compounds are believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby protecting cells from oxidative stress.

Tyrosine Kinase Inhibition

Another area of investigation for 1,2,4-triazole derivatives is their potential as tyrosine kinase inhibitors.[2][10] Specifically, some derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[11][12] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. By inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, 1,2,4-triazole compounds can block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Conclusion and Future Directions

This compound belongs to a class of compounds with a rich history and significant therapeutic potential. While the initial discovery is rooted in early 20th-century synthetic chemistry, modern research continues to uncover the diverse biological activities of its derivatives. The potential for this core structure to modulate key signaling pathways, such as the Nrf2 and tyrosine kinase pathways, makes it a compelling scaffold for the development of novel therapeutics, particularly in the areas of oncology and diseases associated with oxidative stress. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of the parent compound and to optimize its structure for enhanced potency and selectivity.

References

- 1. Pellizzari Reaction [drugfuture.com]

- 2. Unravelling the potency of 4,5-diamino-4H-1,2,4 triazole-3-thiol derivatives for kinase inhibition using a rational approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule Articles | Smolecule [smolecule.com]

- 9. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. This technical guide focuses on the 3,5-diphenyl-4H-1,2,4-triazol-4-amine core, a scaffold that has garnered significant attention for its potential in developing novel therapeutic agents. This document provides an in-depth overview of its synthesis, chemical properties, and its role in the design and discovery of compounds with a range of biological activities, including antitumor, anticonvulsant, and antimicrobial effects. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and mechanisms of action are presented to facilitate further research and development in this promising area.

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic scaffold due to its unique structural features, including its ability to participate in hydrogen bonding and its resistance to metabolic degradation. Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, leading to their use as antifungal, antibacterial, antiviral, anti-inflammatory, and antitumor agents. The this compound core combines the robust triazole ring with two phenyl substituents, which can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The 4-amino group serves as a key handle for the synthesis of a diverse library of derivatives, making this scaffold a versatile platform for drug discovery.

Synthesis of the Core Scaffold

The synthesis of this compound (1) is a critical first step in the development of its derivatives. A common and effective method involves the reaction of ethylbenzoate benzoylhydrazone with hydrazine.

Experimental Protocol: Synthesis of this compound (1)

Materials:

-

Ethylbenzoate benzoylhydrazone

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of ethylbenzoate benzoylhydrazone (1 mole equivalent) and hydrazine hydrate (a molar excess) is refluxed in ethanol for a specified period.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

The 4-amino group of the synthesized triazole can then be readily derivatized, for instance, by condensation with various aldehydes and ketones to form Schiff bases, which can be further reduced to their corresponding amino derivatives.

Medicinal Chemistry Applications and Biological Activities

Derivatives of this compound have been explored for a variety of medicinal applications. The following sections detail the key findings in major therapeutic areas.

Antitumor Activity

Several derivatives of this compound have been synthesized and screened for their antiproliferative activity against various human tumor cell lines. While some studies have reported low antiproliferative activity for certain derivatives, the data provides a foundation for further structural modifications to enhance potency.[1]

Table 1: Antitumor Screening Data of Selected 3,5-Diphenyl-4H-1,2,4-triazole Derivatives [1]

| Compound | NSC Code | Cell Line: MCF7 (% Growth) | Cell Line: NCI-H460 (% Growth) | Cell Line: SF-268 (% Growth) |

| 12 | 731077 | 67 | 73 | 97 |

| 17 | 731082 | 96 | 98 | 98 |

| 18 | 731081 | 90 | 101 | 95 |

| 19 | 734086 | 92 | 70 | 86 |

| 20 | 731078 | 84 | 66 | 58 |

| 21 | 731080 | 88 | 98 | 97 |

| 22 | 734087 | 90 | 90 | 97 |

| 24 | 734088 | 87 | 67 | 79 |

| 29 | 734084 | 78 | 95 | 78 |

| 32 | 734085 | 86 | 91 | 92 |

Data represents the percentage growth of tumor cells after exposure to the compounds at a concentration of 10⁻⁵ M.

Experimental Protocol: In Vitro Antitumor Screening (NCI-60 Human Tumor Cell Line Screen)

Cell Lines:

-

MCF7 (Breast Cancer)

-

NCI-H460 (Non-Small Cell Lung Cancer)

-

SF-268 (CNS Cancer)

Procedure:

-

Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

-

For the assay, cells are seeded into 96-well microtiter plates and incubated for 24 hours.

-

Test compounds are dissolved in DMSO and added to the wells at a single concentration (e.g., 10⁻⁵ M).

-

The plates are incubated for an additional 48 hours.

-

Cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

-

The percentage growth is calculated relative to untreated control cells.

Anticonvulsant Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. While specific data for 3,5-diphenyl-4-amino derivatives is limited, structurally related 3-amino-5-aryl-4H-1,2,4-triazoles have shown potent activity.

Table 2: Anticonvulsant Activity of a Structurally Related 1,2,4-Triazole Derivative

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference Drug (ED₅₀ mg/kg) |

| 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole | PTZ-induced seizures in mice | 1.4 | Diazepam (1.2) |

This data suggests that the 4-amino-triazole scaffold is a promising starting point for developing new anticonvulsant drugs.[2][3]

Mechanism of Anticonvulsant Action

The anticonvulsant effects of many 1,2,4-triazole derivatives are believed to be mediated through the modulation of inhibitory and excitatory neurotransmission. Key proposed mechanisms include:

-

Enhancement of GABAergic Neurotransmission: Some triazoles may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus reducing excitability.[4]

-

Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, the compounds can reduce the propagation of action potentials and limit the spread of seizure activity.[4]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Animals:

-

Male albino mice (20-25 g)

Procedure:

-

Animals are divided into control and test groups.

-

The test compounds are administered intraperitoneally (i.p.) at various doses.

-

After a specified time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The percentage of animals protected from the tonic extension is recorded for each dose group.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antimicrobial Activity

Derivatives of 4-amino-1,2,4-triazole have been investigated for their antibacterial and antifungal properties. The presence of different substituents on the phenyl rings and the 4-amino group can significantly influence the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of a Representative 4-Amino-1,2,4-triazole Derivative

| Compound | Microorganism | MIC (µg/mL) |

| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli | 5 |

| B. subtilis | 5 | |

| P. aeruginosa | 5 |

MIC: Minimum Inhibitory Concentration.[5][6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Bacterial or fungal inoculums

-

Test compounds

-

96-well microtiter plates

Procedure:

-

A serial two-fold dilution of the test compounds is prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

-

Anticonvulsant Activity: The presence of halogen atoms or other electron-withdrawing groups on the phenyl rings can enhance anticonvulsant activity. The nature of the substituent on the 4-amino group is also critical for potency and can influence the pharmacokinetic properties of the compounds.

-

Antimicrobial Activity: Lipophilicity and the electronic properties of the substituents on the phenyl rings play a crucial role in determining the antimicrobial spectrum. Electron-withdrawing groups have been shown to be favorable for antibacterial activity in some cases.[5]

Workflow for Synthesis and Screening

The general workflow for the development of new therapeutic agents based on the this compound scaffold is outlined below.

Conclusion

The this compound scaffold represents a versatile and valuable platform in medicinal chemistry. Its synthetic accessibility and the ease of derivatization at the 4-amino position allow for the creation of large and diverse chemical libraries. While the currently reported biological activities for direct derivatives are in some cases modest, the potent anticonvulsant activity of structurally related compounds highlights the significant potential of this chemical class. Further optimization of the substitution patterns on the phenyl rings and the 4-amino group, guided by robust structure-activity relationship studies, is warranted to unlock the full therapeutic potential of these compounds. This guide provides a solid foundation of data and methodologies to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for derivatives of 3,5-Diphenyl-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry. While direct spectroscopic data for the parent compound was not explicitly found in the reviewed literature, this document compiles and presents data for closely related analogues. Furthermore, a detailed experimental protocol for the synthesis of the parent amine is provided, based on established synthetic routes for similar 1,2,4-triazole systems.

Spectroscopic Data of 3,5-Diphenyl-4H-1,2,4-triazole Derivatives

The following tables summarize the spectroscopic data for various derivatives of this compound. This information is crucial for the characterization and identification of these compounds in a research and development setting.

Table 1: Infrared (IR) Spectroscopic Data

| Compound | Key IR Absorptions (cm⁻¹) | Reference |

| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | 3291 (N-H), 1599 (C=N) | [1] |

| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | 3294 (N-H), 1535 (C=N) | [1] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 3250, 3213 (NH₂), 2736 (S-H), 1645 (C=N), 673 (C-S) | [2] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | DMSO-d₆ | 3.72 (d, 2H, CH₂), 7.29 (t, 1H, NH), 6.78-8.00 (m, Ar-H) | [1] |

| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | DMSO-d₆ | 0.99 (d, 3H, CH₃), 3.75 (m, 1H, CH), 7.27 (d, 1H, NH), 6.70-8.15 (m, Ar-H) | [1] |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d₆ | 5.83 (s, 2H, NH₂), 7.51-8.05 (m, 6H, Ar-H), 13.97 (s, 1H, SH) | [2] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 3,5-Diphenyl-4-(3-chlorobenzylamino)-4H-1,2,4-triazole | DMSO-d₆ | 53.11 (CH₂), 127.01-134.28 (Ar-C), 153.81 (Triazole C₃ and C₅) | [1] |

| 3,5-Diphenyl-4-(1-(4-chlorophenyl)ethylamino)-4H-1,2,4-triazole | DMSO-d₆ | 20.00 (CH₃), 58.05 (CH), 126.72-140.10 (Ar-C), 154.00 (Triazole C₃ and C₅) | [1] |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | m/z Values | Reference |

| 3,5-Diphenyl-4-(2,4-dichlorobenzylamino)-4H-1,2,4-triazole | LC-MS/MS | 395 (M⁺), 221, 173 | [1] |

| 3,5-Diphenyl-4-(1-(4-methoxyphenyl)ethylideneamino)-4H-1,2,4-triazole | LC-MS/MS | 369 ([M+1]⁺), 147 | [1] |

Experimental Protocols

The following section details the synthetic procedures for the preparation of 4-amino-1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This synthesis is a multi-step process starting from ethyl benzoate.[2]

-

Synthesis of Benzohydrazide: A mixture of ethyl benzoate (100 mmol) and 99% hydrazine hydrate (300 mmol) is refluxed for 15 minutes. Sufficient ethanol is added to obtain a clear solution, and the mixture is refluxed for an additional two hours. The product is obtained upon cooling and recrystallization.

-

Synthesis of Potassium 2-benzoylhydrazinecarbodithioate: To a solution of potassium hydroxide in absolute ethanol, benzohydrazide is added, followed by the dropwise addition of carbon disulfide with constant stirring. The mixture is stirred for several hours, and the precipitated potassium salt is filtered, washed with ether, and dried.

-

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate (20 mmol) and 99% hydrazine hydrate (40 mmol) in water (20 mL) is refluxed for 3 hours. During the reaction, the color of the mixture changes to green with the evolution of hydrogen sulfide. The reaction mixture is then cooled, diluted with cold water, and acidified with HCl to precipitate the product. The crude product is filtered, washed with cold water, and recrystallized from ethanol.[2]

General Procedure for the Synthesis of 4-Arylidenamino-3,5-diphenyl-4H-1,2,4-triazoles